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molecular formula C6H6O2S2 B7694882 2,5-Dimercaptobenzene-1,4-diol CAS No. 120256-65-7

2,5-Dimercaptobenzene-1,4-diol

Cat. No. B7694882
M. Wt: 174.2 g/mol
InChI Key: ABJXFRJEPWAKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05827501

Procedure details

Ammonia was condensed (ca 200 ml) into 150 ml of dry diethylether in a 3-necked flask, with external cooling. Then 9.0 g (0.0256 mole) of 2,5-dibenzylmercapto-p-benzoquinone was dissolved into the liquid. Sodium (5.9 g, 0.256 mole) cut into fine pieces was added portionwise with efficient stirring. After stirring for an additional 2.5 hours, abs. ethanol (20 ml) was added and the ammonia was evaporated. Water (170 ml) was added to the reaction product and it was extracted with 2×30 ml of ether. The aqueous phase was then acidified to pH 1-2, with conc. hydrochloric acid, and extracted with 3×80 ml of ether. The ether extracts were collected, dried (Na2SO4), the solvent evaporated leaving a fluffy light brown glistening residue, 4.3 g (90%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
2,5-dibenzylmercapto-p-benzoquinone
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
5.9 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N.C(OCC)C.C([S:14][C:15]1[C:16](=[O:30])[CH:17]=[C:18]([S:22]CC2C=CC=CC=2)[C:19](=[O:21])[CH:20]=1)C1C=CC=CC=1.[Na]>C(O)C>[SH:14][C:15]1[CH:20]=[C:19]([OH:21])[C:18]([SH:22])=[CH:17][C:16]=1[OH:30] |^1:30|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
2,5-dibenzylmercapto-p-benzoquinone
Quantity
9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC=1C(C=C(C(C1)=O)SCC1=CC=CC=C1)=O
Step Four
Name
Quantity
5.9 g
Type
reactant
Smiles
[Na]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for an additional 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise with efficient stirring
CUSTOM
Type
CUSTOM
Details
the ammonia was evaporated
ADDITION
Type
ADDITION
Details
Water (170 ml) was added to the reaction product and it
EXTRACTION
Type
EXTRACTION
Details
was extracted with 2×30 ml of ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×80 ml of ether
CUSTOM
Type
CUSTOM
Details
The ether extracts were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
leaving a fluffy light

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
SC1=C(C=C(C(=C1)O)S)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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